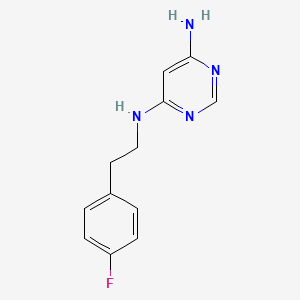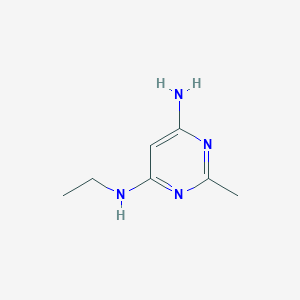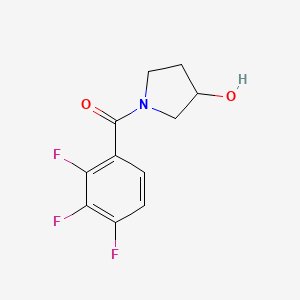
1-(2,3,4-Trifluorobenzoyl)pyrrolidin-3-ol
Descripción general
Descripción
1-(2,3,4-Trifluorobenzoyl)pyrrolidin-3-ol is a useful research compound. Its molecular formula is C11H10F3NO2 and its molecular weight is 245.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Organocatalysis and Synthesis
The study by Laurella and Erben (2016) discusses the conformational properties of related thiadiazol-pyrrolidin-2-ol bearing species, highlighting the significance of intramolecular OH⋯N hydrogen bonding. Although not directly mentioning "1-(2,3,4-Trifluorobenzoyl)pyrrolidin-3-ol", this research is relevant for understanding the structural and vibrational studies of closely related molecules, which can infer potential applications in catalysis and synthesis due to the importance of such intramolecular interactions (Laurella & Erben, 2016).
Dong et al. (2017) report the asymmetric synthesis of α-trifluoromethyl pyrrolidines, demonstrating the compound's utility in organocatalyzed 1,3-dipolar cycloaddition reactions. This synthesis pathway underscores the compound's role in creating structurally complex and optically active molecules, which could be pivotal for developing new drugs and materials with specific chiral properties (Dong et al., 2017).
Material Science and Polymer Chemistry
Liu et al. (2013) focus on the synthesis of novel soluble fluorinated polyamides containing pyridine and sulfone moieties. The study demonstrates the use of diamines containing trifluoromethylphenyl groups (a structural motif similar to this compound) in creating polymers with exceptional thermal stability and electrical properties. Such materials have applications in electronics, coatings, and aerospace industries, highlighting the compound's versatility beyond traditional pharmaceutical applications (Liu et al., 2013).
Propiedades
IUPAC Name |
(3-hydroxypyrrolidin-1-yl)-(2,3,4-trifluorophenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F3NO2/c12-8-2-1-7(9(13)10(8)14)11(17)15-4-3-6(16)5-15/h1-2,6,16H,3-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHLQMUKFHUKRFB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1O)C(=O)C2=C(C(=C(C=C2)F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


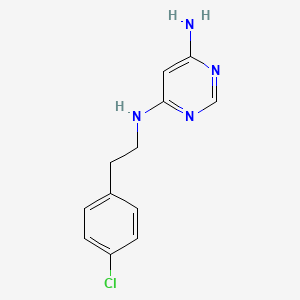
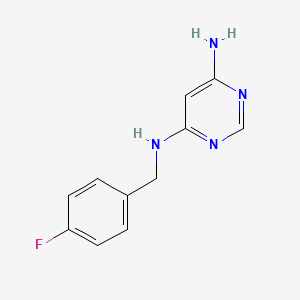
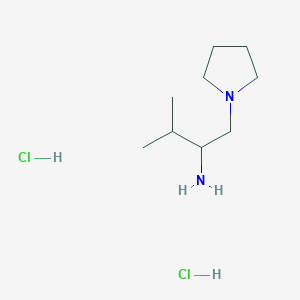
![{1-[(3,4-Difluorophenyl)methyl]piperidin-3-yl}methanol](/img/structure/B1469987.png)
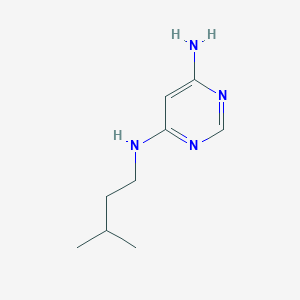
![N-[(1R)-1-phenylethyl]oxolan-3-amine](/img/structure/B1469990.png)

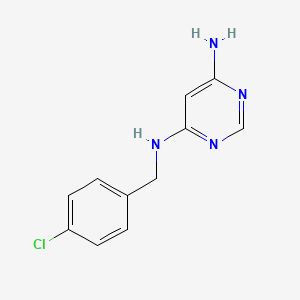
![1-[2-(Methylsulfanyl)benzoyl]piperazine](/img/structure/B1469993.png)
![1-[(2-chlorophenyl)methyl]-1H-pyrrole-3-carboxylic acid](/img/structure/B1469995.png)
![1-[(4-fluorophenyl)methyl]-1H-pyrrole-3-carboxylic acid](/img/structure/B1469996.png)
